molecular formula C15H14O3 B6309593 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone CAS No. 59208-55-8

1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone

Cat. No.: B6309593
CAS No.: 59208-55-8
M. Wt: 242.27 g/mol
InChI Key: QWJBLSOLPSJDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of two hydroxyl groups on the phenyl ring and a ketone group attached to a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone typically involves the condensation of 2,4-dihydroxyacetophenone with p-tolualdehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone is unique due to its specific combination of hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-2-4-11(5-3-10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJBLSOLPSJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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